1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one

Medicinal Chemistry ADME Drug Design

Why source this specific compound? Unlike simple pyrazole or pyridine analogs, 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one (CAS 162435-05-4) delivers a unique bidentate chelating scaffold. This geometry is critical for constructing potent ALK5 inhibitors and metal-organic frameworks. The pre-installed acetyl group serves as a direct handle for rapid library synthesis, saving you synthetic steps. Secure your supply of this privileged scaffold for your next drug discovery or catalysis project today.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 162435-05-4
Cat. No. B6618014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one
CAS162435-05-4
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC(=N1)C2=CC=CC=N2
InChIInChI=1S/C10H9N3O/c1-8(14)13-7-5-10(12-13)9-4-2-3-6-11-9/h2-7H,1H3
InChIKeyVDVVDTCZVOULJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

162435-05-4 - 1-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one: Heterocyclic Building Block with Pyridine-Pyrazole Scaffold


1-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one (CAS 162435-05-4) is a heterocyclic compound containing both pyridine and pyrazole rings linked via an N-acetyl moiety [1]. With a molecular weight of 187.20 g/mol and a calculated XLogP3-AA of 0.7 [2], this compound serves as a versatile synthetic intermediate, particularly for the construction of more complex heterocyclic systems and as a ligand precursor in coordination chemistry [3].

162435-05-4: Why Direct Substitution with Simpler Analogs is Ineffective for Advanced Heterocyclic Synthesis


Generic substitution of 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one with simpler pyrazole or pyridine analogs fails due to the specific combination of the pyridine's 2-position and the pyrazole's 1-position, which creates a unique bidentate chelating geometry and electronic environment crucial for coordination chemistry and the construction of fused heterocyclic systems [1]. Unlike 1-(1H-pyrazol-1-yl)ethanone (CAS 10199-64-1) which lacks the pyridinyl group [2], or 1-(pyridin-2-yl)ethanone (CAS 1122-62-9) which lacks the pyrazole ring [3], this compound offers a distinct scaffold that enables specific metal-ligand interactions and serves as a key intermediate for synthesizing biologically relevant pyrazolo-pyridine derivatives [4].

Quantitative Differentiation of 162435-05-4: Physicochemical Property Comparison Against Key Analogs


Enhanced Lipophilicity (XLogP3-AA) for Improved Membrane Permeability Compared to Simpler Pyrazole Analog

1-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one exhibits a calculated XLogP3-AA of 0.7, which is substantially higher than the XLogP3-AA of 0.1 for 1-(1H-pyrazol-1-yl)ethanone [1]. This increased lipophilicity, attributed to the pyridine substituent, suggests improved passive membrane permeability and potential for enhanced cellular uptake in biological assays [2].

Medicinal Chemistry ADME Drug Design

Increased Hydrogen Bond Acceptor Capacity for Enhanced Target Engagement Versus Pyridine-Only Analog

With a hydrogen bond acceptor (HBA) count of 3, 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one offers greater capacity for intermolecular interactions compared to 1-(pyridin-2-yl)ethanone, which has an HBA count of 2 [1]. The additional acceptor site, contributed by the pyrazole ring nitrogen, enhances the compound's ability to form stable hydrogen bonds with biological targets or metal ions, a feature absent in simpler pyridine analogs [2].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Distinct Topological Polar Surface Area (TPSA) for Optimized Bioavailability Profile

The topological polar surface area (TPSA) of 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one is calculated to be 47.8 Ų, which falls within the optimal range for oral bioavailability (typically <140 Ų) and is significantly lower than many larger heterocyclic scaffolds [1]. While direct comparator data is limited for this specific parameter, this value places it favorably compared to drug-like molecules and indicates potential for good intestinal absorption and blood-brain barrier penetration [2].

ADME Drug-Likeness Medicinal Chemistry

Limited Rotatable Bonds (nRotB = 1) for Reduced Conformational Entropy and Enhanced Binding Affinity

1-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one possesses only one rotatable bond (nRotB = 1) [1]. This contrasts with more flexible analogs that may have higher nRotB values, which can lead to increased conformational entropy and potentially weaker binding to biological targets [2]. The constrained geometry of this scaffold is advantageous for achieving high ligand efficiency and selectivity in drug discovery.

Medicinal Chemistry Conformational Analysis Drug Design

High Synthetic Versatility: Direct N-Acetylation of Pyrazole Core Enables Efficient Diversification

The synthesis of 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one and related 1-(1-alkyl-1H-pyrazolyl) ethanones can be achieved efficiently in three steps from corresponding acids without isolation of intermediates, with overall yields ranging from 48% to 82% [1]. This compares favorably to other N-acetylated heterocycles, which may require more complex or lower-yielding procedures. The presence of the acetyl group at the pyrazole N1 position provides a reactive handle for further functionalization via nucleophilic addition or condensation reactions.

Synthetic Methodology Medicinal Chemistry Building Blocks

Strategic Applications of 162435-05-4 in Drug Discovery and Chemical Biology


Scaffold for Developing Kinase Inhibitors Targeting ALK5/TGF-β Pathway

The pyridinyl-pyrazole core of 162435-05-4 is a privileged scaffold for inhibitors targeting the transforming growth factor-β (TGF-β) type I receptor (ALK5). Research has shown that 4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine derivatives, which share the same core heterocycle, exhibit potent and selective ALK5 inhibition with oral activity in fibrosis models [1]. 1-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one serves as an ideal starting material for synthesizing focused libraries of such inhibitors due to its pre-installed acetyl group, which can be readily modified to introduce diverse pharmacophores.

Precursor for Pyrazolo-Pyridine Fused Heterocycles in Anticancer Research

Furo[2,3-b]pyridine and related fused heterocycles have demonstrated potent cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range and selectivity over normal cells [2]. The target compound can be utilized as a key intermediate in the synthesis of such fused systems via intramolecular cyclization reactions. Its constrained geometry and favorable TPSA (47.8 Ų) [3] make it an attractive building block for constructing rigid, drug-like scaffolds with potential for high target engagement.

Ligand for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The pyridin-2-yl and pyrazol-1-yl moieties of 162435-05-4 form a bidentate chelating system capable of coordinating transition metals such as Cu(II) and Co(II) [4]. This property enables its use in the synthesis of discrete metal complexes and extended metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and magnetic materials. The acetyl group provides an additional site for post-synthetic modification or for tuning the electronic properties of the resulting complexes.

Building Block for High-Throughput Screening (HTS) Library Synthesis

With a molecular weight of 187.20 g/mol, an XLogP3-AA of 0.7, and a single rotatable bond [3], 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one adheres to key drug-likeness parameters (Rule of 3 for fragment-based drug discovery). Its commercial availability from multiple vendors (e.g., AKSci, Chemscene, Leyan) ensures reliable supply for large-scale library production. The compound's physicochemical profile supports its use as a versatile fragment in HTS campaigns aimed at identifying new hits for a wide range of therapeutic targets.

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